(1-Ethoxycyclobutyl)methanethiol
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Overview
Description
(1-Ethoxycyclobutyl)methanethiol is an organic compound with the molecular formula C7H14OS It is characterized by a cyclobutane ring substituted with an ethoxy group and a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxycyclobutyl)methanethiol typically involves the reaction of cyclobutanone with ethyl alcohol in the presence of an acid catalyst to form (1-Ethoxycyclobutyl)methanol. This intermediate is then treated with hydrogen sulfide gas in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxycyclobutyl)methanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
(1-Ethoxycyclobutyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxycyclobutyl)methanethiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. This interaction can modulate enzymatic activity and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanethiol: Lacks the ethoxy group, making it less versatile in chemical reactions.
(1-Methoxycyclobutyl)methanethiol: Similar structure but with a methoxy group instead of an ethoxy group.
(1-Ethoxycyclopropyl)methanethiol: Contains a cyclopropane ring instead of a cyclobutane ring.
Uniqueness
(1-Ethoxycyclobutyl)methanethiol is unique due to the presence of both an ethoxy group and a thiol group on a cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(1-ethoxycyclobutyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-2-8-7(6-9)4-3-5-7/h9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGIEXNBIZCXHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCC1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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